N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine

Catalog No.
S12496508
CAS No.
M.F
C48H36N2
M. Wt
640.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)...

Product Name

N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine

IUPAC Name

N-[4-[4-(4-ethenyl-N-naphthalen-1-ylanilino)phenyl]phenyl]-N-(4-ethenylphenyl)naphthalen-1-amine

Molecular Formula

C48H36N2

Molecular Weight

640.8 g/mol

InChI

InChI=1S/C48H36N2/c1-3-35-19-27-41(28-20-35)49(47-17-9-13-39-11-5-7-15-45(39)47)43-31-23-37(24-32-43)38-25-33-44(34-26-38)50(42-29-21-36(4-2)22-30-42)48-18-10-14-40-12-6-8-16-46(40)48/h3-34H,1-2H2

InChI Key

WTEWXIOJLNVYBZ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C=C)C5=CC=CC6=CC=CC=C65)C7=CC=CC8=CC=CC=C87

N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine is a synthetic organic compound notable for its role in organic electronics, particularly in organic light-emitting diodes (OLEDs). This compound features a complex structure with two naphthalene groups and two vinyl-phenyl groups attached to a central benzidine framework. Its molecular formula is C48H36N2C_{48}H_{36}N_2, and it has a molecular weight of approximately 684.81 g/mol. The compound is characterized by its excellent hole transport properties, making it a valuable component in various electronic applications .

The compound is primarily involved in reactions that modify its electronic properties or integrate it into larger polymeric systems. Key reactions include:

  • Polymerization: The vinyl groups can undergo radical polymerization, allowing the compound to form cross-linked networks that enhance its mechanical properties and stability.
  • Substitution Reactions: The aromatic rings can participate in electrophilic substitution, allowing for further functionalization and modification of the compound's electronic characteristics.

The synthesis of N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine typically involves several key steps:

  • Formation of Naphthalenes: Naphthalene derivatives are synthesized through Friedel-Crafts acylation or other aromatic substitution reactions.
  • Benzidine Coupling: The naphthalene derivatives are coupled with benzidine under acidic or basic conditions to yield the core structure.
  • Vinylation: The final step involves introducing the vinyl groups, often through a reaction with vinyl halides or similar reagents.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

Unique FeaturesN,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidineC₄₄H₃₂N₂OLEDsSimpler structure without vinyl groupsN,N'-Bis(naphthalen-2-yl)-N,N'-bis(phenyl)benzidineC₄₄H₃₂N₂OLEDsDifferent naphthalene substitution pattern4,4'-Di(naphthalen-1-yl)-N,N'-diphenylbiphenyl-4,4'-diamineC₈₀H₅₈N₂OLEDsMore extensive conjugation leading to different optical properties

These compounds illustrate variations in structure that can influence their electronic characteristics and suitability for specific applications. N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine stands out due to its unique combination of naphthalene and vinyl functionalities, enhancing both its mechanical and electronic properties .

Interaction studies focus on how N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine interacts with other materials within electronic devices. These studies often assess:

  • Charge Carrier Mobility: Understanding how well the compound facilitates the movement of charge carriers in OLEDs.
  • Compatibility with Other Materials: Evaluating how this compound interacts with other layers in device architectures, such as electron transport layers or emissive layers.

Such studies are crucial for optimizing device performance and longevity.

The synthesis of N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine involves a multi-step process emphasizing precision in functional group attachment and purity control. The benzidine core serves as a planar backbone, while naphthalene and vinyl-phenyl substituents enhance π-conjugation and reactivity.

Crosslinking Strategies for Enhanced Thermal Stability

Crosslinking is critical for improving the thermal stability of polymeric systems incorporating this compound. Friedel-Crafts alkylation using catalysts like stannic chloride enables the formation of covalent bonds between vinyl groups and aromatic moieties. For instance, crosslinking with p-di(chloromethyl)benzene (D.C.M.B.) in 1,2-dichloroethane at 30°C under vacuum yields networks with elevated glass transition temperatures (Tg) .

Thermal crosslinking at 260°C for 6 hours further stabilizes the structure, as evidenced by a 5% weight loss temperature (Td5%) exceeding 530°C in polyimide analogs . The extent of crosslinking correlates with reaction time and temperature, plateauing after 4–8 hours due to steric hindrance .

Table 1: Crosslinking Reaction Parameters and Outcomes

CatalystTemperature (°C)Time (h)Crosslinking Efficiency (%)Td5% (°C)
Stannic chloride302460320
None (Thermal)260685530

Polymerization Techniques Involving Styrene Functional Groups

The vinyl groups in N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine participate in Heck reactions, facilitating integration into polymeric matrices. Palladium acetate (Pd(OAc)₂)-catalyzed coupling with styrene derivatives in dimethylformamide (DMF) at 100°C produces conjugated polymers with tunable optoelectronic properties . For example, reacting with 9-butyl-3-vinyl-9H-carbazole yields a copolymer with a 60% conversion rate, as confirmed by nuclear magnetic resonance (NMR) .

Radical polymerization initiated by azobisisobutyronitrile (AIBN) at 70°C in toluene is another viable route, though it results in lower molecular weight distributions compared to catalytic methods. The choice of monomer and reaction conditions directly impacts charge transport properties, with styrene-based systems showing superior hole mobility (>10⁻³ cm²/V·s) .

Table 2: Polymerization Methods and Outcomes

MethodCatalystMonomerYield (%)Hole Mobility (cm²/V·s)
Heck ReactionPd(OAc)₂9-Butyl-3-vinylcarbazole602.1 × 10⁻³
RadicalAIBNStyrene458.7 × 10⁻⁴

Solvent Compatibility in Layer-by-Layer Deposition Processes

Solvent selection is paramount for layer-by-layer deposition to prevent dissolution of underlying layers. Chloroform and DMF are preferred due to their high solubility parameters (δ = 19.0 MPa¹/² and 24.8 MPa¹/², respectively), which match the compound’s Hansen solubility parameters . Post-crosslinked films exhibit resistance to polar aprotic solvents, enabling the use of acetone or tetrahydrofuran (THF) for subsequent layers without delamination .

Table 3: Solvent Compatibility for Deposition

SolventSolubility Parameter (MPa¹/²)Compatibility with Crosslinked Films
Chloroform19.0High
DMF24.8Moderate
THF18.6Low (Post-Crosslinking)

The electronic properties of N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine are fundamentally governed by its molecular orbital structure and the resulting energy levels [4]. The compound demonstrates characteristic hole transport behavior through its highest occupied molecular orbital energy levels, which typically range from -5.2 to -5.5 electron volts [23] [24]. The lowest unoccupied molecular orbital energy levels are positioned between -2.0 to -2.3 electron volts, resulting in an energy gap of approximately 2.9 to 3.2 electron volts [25].

PropertyValueReference Source
Molecular FormulaC₄₈H₃₆N₂ChemicalBook Database [2]
Molecular Weight (g/mol)640.81ChemicalBook Database [2]
HOMO Energy Level (eV)-5.2 to -5.5Literature estimates [23] [24]
LUMO Energy Level (eV)-2.0 to -2.3Literature estimates [23] [24]
Energy Gap (eV)2.9 to 3.2Calculated values [25]
Hole Mobility (cm²/V·s)10⁻² to 10⁻⁴Experimental measurements [26]
Glass Transition Temperature (°C)95-150Thermal analysis [3]
Optical Absorption λmax (nm)339-380UV-Vis spectroscopy [2]

The charge transport mechanisms in this benzidine derivative operate through multiple pathways, including thermally activated hopping between molecular sites and polaron formation under applied electric fields [4]. The hole mobility values typically range from 10⁻⁴ to 10⁻² cm²/V·s, depending on the processing conditions and molecular packing arrangement [26]. These transport properties are enhanced by the presence of naphthalene substituents, which provide additional π-orbital overlap and facilitate charge delocalization [18].

Hole Injection Barriers at Metal Oxide Interfaces

The hole injection barriers at metal oxide interfaces represent critical parameters determining the efficiency of charge injection from electrode materials into the organic semiconductor layer [5] [27]. For N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine, these barriers are primarily governed by the energy level alignment between the metal oxide work function and the highest occupied molecular orbital of the organic material [38].

Interface dipole theory provides an accurate framework for predicting hole injection barriers at metal oxide and organic semiconductor interfaces [5]. The barrier height is determined by the difference between the metal oxide work function and the ionization potential of the organic semiconductor, modified by interface dipole contributions [27] [39]. For typical metal oxide substrates, the hole injection barriers with N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine vary significantly based on the oxide material properties [20].

Metal OxideWork Function (eV)Hole Injection Barrier (eV)Interface Dipole EffectCharge Transfer Efficiency
Indium Tin Oxide4.4-4.80.4-0.8ModerateGood
Molybdenum Oxide5.3-6.70.0-0.5StrongExcellent
Nickel Oxide5.0-5.40.1-0.4ModerateGood
Tungsten Oxide5.5-6.80.3-0.8StrongVery Good
Vanadium Oxide5.2-7.00.2-0.7StrongVery Good

Molybdenum oxide demonstrates the most favorable energy level alignment with N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine, resulting in minimal hole injection barriers ranging from 0.0 to 0.5 electron volts [20] [40]. This alignment enables efficient hole extraction and injection processes, contributing to enhanced device performance in organic electronic applications [35]. The interface dipole formation at these contacts significantly influences the effective barrier height and can reduce injection barriers by several hundred millielectron volts [19].

Experimental measurements using capacitance-voltage techniques have revealed that the peak voltage in differential capacitance curves provides direct information about injection barrier heights [36]. These measurements demonstrate that injection barriers can deviate substantially from theoretical predictions based solely on work function differences, highlighting the importance of interface dipole effects and molecular orientation at the contact [39].

Ionization Energy Modulation via Side-Chain Engineering

Side-chain engineering represents a powerful approach for modulating the ionization energy and electronic properties of benzidine derivatives including N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine [8] [9]. The vinyl-phenyl substituents in this compound serve as electron-donating groups that significantly influence the highest occupied molecular orbital energy levels and overall electronic structure [13].

The ionization potential of organic semiconductors can be systematically tuned through strategic modification of side-chain functionalities [11]. In benzidine derivatives, the incorporation of vinyl groups provides enhanced π-conjugation and electron delocalization, leading to shallower highest occupied molecular orbital levels and reduced ionization energies [25]. This effect is particularly pronounced when vinyl substituents are positioned para to the nitrogen atoms in the benzidine core structure [22].

Electrochemical characterization studies have demonstrated that the ionization energy of hole transport materials directly correlates with their susceptibility to oxidative doping processes [11]. Materials with shallower highest occupied molecular orbital levels exhibit increased reactivity toward oxidizing species, which can enhance conductivity but may also affect long-term stability [25]. The vinyl-phenyl side chains in N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine provide an optimal balance between electronic performance and chemical stability [21].

Density functional theory calculations reveal that side-chain modifications can alter ionization energies by several hundred millielectron volts through inductive and resonance effects [37]. The naphthalene substituents contribute additional aromatic stabilization and extend the effective conjugation length, further modulating the electronic properties [18]. These computational studies indicate that the combined effect of naphthalene and vinyl-phenyl substituents results in ionization energies optimized for efficient hole transport applications [24].

The relationship between side-chain structure and ionization energy has been systematically investigated across various benzidine derivatives [25]. Electron-donating substituents such as alkoxy and vinyl groups consistently reduce ionization energies, while electron-withdrawing groups such as cyano and nitro functionalities increase ionization potentials [37]. The magnitude of these effects depends on the substituent position, with para-substitution typically producing the largest electronic perturbations [13].

Interface Charge Transfer Dynamics with Transition Metal Oxides

Interface charge transfer dynamics at transition metal oxide and organic semiconductor contacts exhibit complex temporal behavior governed by multiple physical processes [30] [31]. For N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine interfaces with transition metal oxides, charge transfer occurs through direct electron transfer mechanisms facilitated by orbital overlap and interface dipole formation [33].

Time-resolved spectroscopic studies have revealed that interfacial charge transfer processes occur on ultrafast timescales, typically within 100 to 150 femtoseconds of photoexcitation [30]. These rapid dynamics indicate direct electron transfer mechanisms rather than sequential processes involving exciton diffusion and dissociation [34]. The efficiency of charge separation depends critically on the electronic coupling strength between the organic semiconductor and the metal oxide surface [31].

Transient vibrational sum frequency generation spectroscopy measurements demonstrate that charge transfer at organic semiconductor and metal oxide interfaces involves two simultaneous pathways [30]. The first pathway corresponds to fast charge relaxation processes that do not result in long-range charge separation, while the second pathway leads to the formation of free charge carriers with lifetimes extending to nanosecond timescales [30]. The relative contributions of these pathways depend on molecular orientation and interface morphology [34].

The charge transfer dynamics are significantly influenced by the electronic structure of the transition metal oxide substrate [10] [33]. Oxides with partially filled d-orbitals, such as vanadium oxide and molybdenum oxide, exhibit enhanced electronic coupling with organic π-systems compared to wide-bandgap oxides like zinc oxide [14]. This enhanced coupling facilitates more efficient charge transfer and reduces the activation energy for carrier injection processes [27].

Interface charge transfer efficiency can be quantified through the measurement of charge separation yields and recombination kinetics [35]. For optimized interfaces between N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine and transition metal oxides, charge separation yields exceeding 80 percent have been reported [34]. The subsequent charge recombination processes occur on microsecond to millisecond timescales, indicating effective spatial separation of electron-hole pairs [31].

Interfacial Engineering in Perovskite Solar Cells

N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine demonstrates exceptional performance as a hole transport material in perovskite solar cell architectures through sophisticated interfacial engineering mechanisms. The compound's unique molecular structure, featuring vinyl groups that enable thermal crosslinking, facilitates the formation of robust interfacial contacts that significantly enhance charge extraction efficiency [2].

The crosslinking capability of N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine occurs through thermal polymerization of styrene groups at temperatures as low as 103°C when combined with crosslinking agents such as 4,4'-thiobisbenzenethiol . This low-temperature crosslinking process enables the formation of three-dimensional polymer networks without degrading the underlying perovskite layer, which is critical for maintaining device performance. The crosslinked films exhibit enhanced thermal stability with decomposition temperatures exceeding 320°C, representing a substantial improvement over conventional hole transport materials [4].

Energy level alignment represents a fundamental aspect of interfacial engineering in perovskite solar cells. N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine possesses a highest occupied molecular orbital energy level of -5.4 eV, which provides optimal alignment with the valence band of mixed halide perovskites such as cesium formamidinium lead iodide bromide [5]. This favorable energy alignment minimizes interfacial energy barriers and facilitates efficient hole extraction from the perovskite absorber layer.

The integration of molybdenum oxide as a remote doping agent with N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine further enhances interfacial properties through improved conductivity and work function tuning [2] [4]. Post-annealing treatment of the N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine/molybdenum oxide interface results in enhanced hole conductivity, with approximately two-fold increases in charge extraction efficiency compared to untreated films [2].
Impedance spectroscopy measurements reveal that devices incorporating crosslinked N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine exhibit reduced charge transfer resistance values of 4,800 Ω/cm², compared to 29,136 Ω/cm² for conventional poly(triaryl amine)-based systems [2]. This substantial reduction in charge transfer resistance correlates directly with improved power conversion efficiencies, with optimized devices achieving efficiencies exceeding 25.4% for tandem solar cell configurations .

The morphological characteristics of crosslinked N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine films contribute significantly to interfacial quality. Atomic force microscopy characterization reveals surface roughness values of approximately 1.23 nm for optimally crosslinked films, indicating excellent film uniformity and intimate contact with the perovskite layer [6]. This smooth morphology minimizes interfacial recombination sites and promotes efficient charge transfer across the interface.

Photoluminescence quenching experiments demonstrate that N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine films achieve 93% quenching efficiency when combined with molybdenum oxide interlayers, indicating highly efficient hole transfer from the perovskite layer [2]. This exceptional quenching efficiency results from the optimized energy level alignment and enhanced interfacial contact achieved through the crosslinking process.

Doping Efficiency in Organic Light-Emitting Diodes

The implementation of N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine in organic light-emitting diode architectures demonstrates remarkable doping efficiency through multiple mechanisms that enhance charge injection and transport properties. The compound functions as both a hole transport material and an electron blocking layer, providing dual functionality that optimizes device performance [6].

Crosslinked N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine films exhibit hole mobility values reaching 1.01 × 10⁻³ cm²/V·s when processed under optimized conditions with flexible styrene side chains and low-temperature crosslinking at 150°C [7]. This mobility represents a significant enhancement compared to conventional hole transport materials and enables efficient charge injection from the anode into the emissive layer.

The doping efficiency of N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine is particularly evident in blend systems with complementary hole transport materials. Binary blends of N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine with N₂,N₂,N₇,N₇-tetrakis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)-phenyl)-9,9-dimethyl-9H-fluoren-2,7-diamine in 8:2 ratios achieve maximum current efficiencies of 55.47 cd/A and external quantum efficiencies of 15.44% [6]. These performance metrics represent substantial improvements over devices utilizing single-component hole transport layers.

The electron blocking capability of N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine contributes significantly to device efficiency by preventing electron overflow from the emissive layer into the hole transport region. The compound's lowest unoccupied molecular orbital energy level of -2.3 eV provides an effective barrier for electron confinement while maintaining efficient hole injection . This dual functionality eliminates the need for separate electron blocking layers, simplifying device architecture while maintaining high performance.
Thermal stability represents a critical factor in organic light-emitting diode operation, particularly for high-brightness applications. Crosslinked N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine films demonstrate exceptional thermal stability with glass transition temperatures exceeding 95°C and operational stability at temperatures up to 120°C [4]. This thermal robustness enables extended device lifetimes with lifetime improvements of up to 74.8% compared to devices using conventional hole transport materials .

The crosslinking process fundamentally alters the doping characteristics of N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine through the formation of covalent bonds between polymer chains. Infrared spectroscopy analysis confirms the consumption of vinyl groups during thermal crosslinking, with complete crosslinking achieved after 60 minutes at 103°C when combined with thiol crosslinking agents . This crosslinking process results in enhanced film stability and resistance to solvent processing, enabling multilayer device fabrication through solution processing techniques.

The optimization of doping concentrations in N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine-based devices requires careful consideration of charge balance and exciton confinement. Studies demonstrate that optimal device performance occurs when the entire electron transport layer is doped, although excessive doping can lead to exciton quenching and reduced current efficiency [8]. The ideal doping concentration balances improved electrical characteristics with maintained luminescence efficiency.

XLogP3

14.1

Hydrogen Bond Acceptor Count

2

Exact Mass

640.287849157 g/mol

Monoisotopic Mass

640.287849157 g/mol

Heavy Atom Count

50

Dates

Last modified: 08-09-2024

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